![molecular formula C20H26N2O4S B2969124 (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide CAS No. 2380195-87-7](/img/structure/B2969124.png)
(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystallography : A study by Wu et al. (2014) explores the synthesis of benzamide derivatives, including compounds similar to (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide. This research focuses on the novel synthesis methods and crystal structures of these compounds, which have potential applications in identifying binding sites for modulators of specific receptors (Wu et al., 2014).
Pharmacological and Biological Activities
Anti-Fatigue Effects : The same study by Wu et al. (2014) also investigates the anti-fatigue effects of benzamide derivatives in animal models, specifically in weight-loaded forced swimming mice. This suggests potential therapeutic applications of these compounds in combating fatigue (Wu et al., 2014).
Anticonvulsant Activity : A study by Edafiogho et al. (1992) on a series of novel enaminones, which are structurally related to the compound , demonstrates significant anticonvulsant activity with low neurotoxicity in various models. This indicates the potential use of similar compounds in the treatment of convulsive disorders (Edafiogho et al., 1992).
Antimicrobial Agents : Sahin et al. (2012) report the design and synthesis of 1,2,4-triazole derivatives containing a morpholine moiety, showing that some of these compounds possess good to moderate antimicrobial activity. This research suggests potential applications of similar compounds in antimicrobial therapies (Sahin et al., 2012).
Cancer Research : A study by Wang et al. (2015) on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, which are structurally similar to the compound , shows potent antiproliferative activities against various cancer cell lines. This suggests the potential application of related compounds in cancer treatment (Wang et al., 2015).
Chemical Properties and Applications
Reactivity and Transformations : Research on the reactivity and transformations of enaminone-based compounds, such as those explored by Nuvole and Paglietti (1989), provides insights into the chemical properties and potential applications of (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide in various chemical syntheses (Nuvole & Paglietti, 1989).
Corrosion Inhibition : Yadav et al. (2016) study benzimidazole derivatives as corrosion inhibitors, which is relevant as the compound shares structural similarities. These findings can be extrapolated to suggest potential applications of similar compounds in protecting materials against corrosion (Yadav et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c23-19(4-2-16-1-3-17-18(13-16)26-15-25-17)21-14-20(5-11-27-12-6-20)22-7-9-24-10-8-22/h1-4,13H,5-12,14-15H2,(H,21,23)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVGVCRSIFNFY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
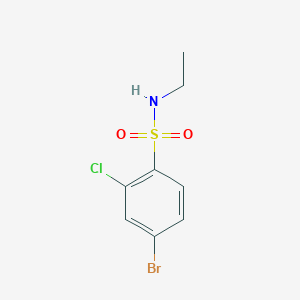
![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
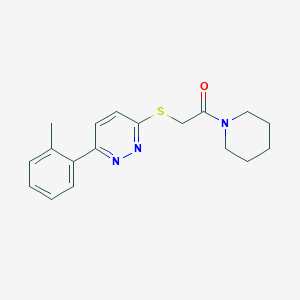
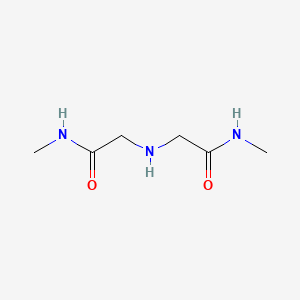
![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)
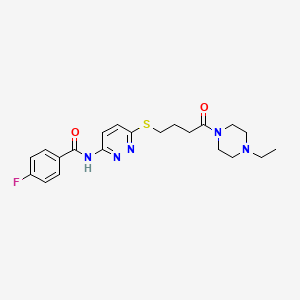
![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)
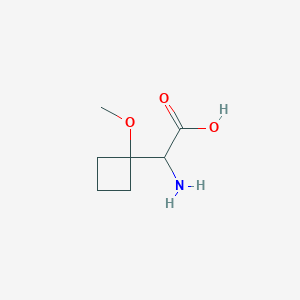
![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)
![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)
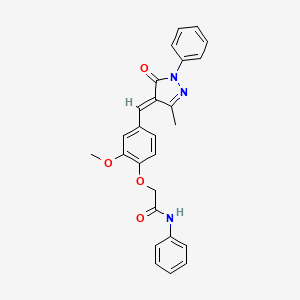
![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)